2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly known as CBP-307 and is a selective antagonist of the G protein-coupled receptor 119 (GPR119).
Mechanism of Action
CBP-307 acts as a selective antagonist of 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine, which is a G protein-coupled receptor that is involved in glucose homeostasis and incretin hormone secretion. By blocking this compound, CBP-307 inhibits the secretion of incretin hormones and reduces glucose-stimulated insulin secretion. CBP-307 also reduces food intake by inhibiting the release of appetite-stimulating hormones in the gut.
Biochemical and Physiological Effects
CBP-307 has been shown to have several biochemical and physiological effects in animal models. In diabetic rats, CBP-307 has been shown to increase insulin secretion and improve glucose tolerance. In obese mice, CBP-307 has been shown to reduce food intake and promote weight loss. CBP-307 has also been shown to reduce inflammation in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
CBP-307 has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine, which allows for the specific targeting of this receptor. CBP-307 has also been shown to have good oral bioavailability in animal models. However, CBP-307 has some limitations for lab experiments, including its relatively short half-life and the need for high doses to achieve therapeutic effects.
Future Directions
There are several future directions for the study of CBP-307. One direction is the development of more potent and selective 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine antagonists for use in the treatment of diabetes and other metabolic disorders. Another direction is the investigation of the potential use of CBP-307 in combination with other drugs for the treatment of inflammatory bowel disease and other gastrointestinal disorders. Finally, the study of the long-term safety and efficacy of CBP-307 in humans is an important future direction for the development of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of CBP-307 involves several steps, starting with the reaction of 6-cyclobutyl-4-hydroxypyrimidine with 4-bromo-1,3-dioxolane to form the intermediate 4-(6-cyclobutylpyrimidin-4-yl)oxytetrahydrofuran. This intermediate is then reacted with piperidine and 5-fluoropyrimidine to form the final product, CBP-307. The synthesis of CBP-307 has been reported in several scientific publications, and the compound has been synthesized in both small and large scales.
Scientific Research Applications
CBP-307 has been studied for its potential therapeutic applications in several areas, including diabetes, obesity, and gastrointestinal disorders. 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine, the target receptor of CBP-307, is predominantly expressed in pancreatic beta cells and intestinal L cells, which are involved in glucose homeostasis and incretin hormone secretion. CBP-307 has been shown to stimulate insulin secretion and improve glucose tolerance in animal models of diabetes. In addition, CBP-307 has been shown to promote weight loss and reduce food intake in animal models of obesity. CBP-307 has also been studied for its potential use in the treatment of inflammatory bowel disease and other gastrointestinal disorders.
Properties
IUPAC Name |
2-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c19-15-9-20-18(21-10-15)24-6-4-13(5-7-24)11-25-17-8-16(22-12-23-17)14-2-1-3-14/h8-10,12-14H,1-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAHGQMJCJDCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.